Propionamide, N-(2-bromoallyl)-
Description
Propionamide, N-(2-bromoallyl)- is a brominated allyl-substituted amide characterized by a propionamide backbone (CH3CH2CONH-) with a 2-bromoallyl group (-CH2CBr=CH2) attached to the nitrogen atom. This compound serves as a versatile synthetic intermediate, particularly in the preparation of functionalized α-amino ketones and heterocyclic frameworks. Its reactivity is attributed to the electrophilic bromine atom and the unsaturated allyl moiety, which facilitate cross-coupling reactions and cyclization processes . Applications span pharmaceuticals, agrochemicals, and materials science, with notable utility in target-oriented syntheses due to its functional group tolerance and scalability .
Properties
CAS No. |
102128-86-9 |
|---|---|
Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)propanamide |
InChI |
InChI=1S/C6H10BrNO/c1-3-6(9)8-4-5(2)7/h2-4H2,1H3,(H,8,9) |
InChI Key |
WWZPICKFNYFROH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC(=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-bromoallyl)- typically involves the reaction of propionamide with 2,3-dibromopropene. The process is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like ether, and the product is purified through distillation under reduced pressure to avoid polymerization .
Industrial Production Methods
While specific industrial production methods for Propionamide, N-(2-bromoallyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(2-bromoallyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolidin-2-ones through copper-catalyzed cascade reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Copper Catalysts: Used in the synthesis of oxazolidin-2-ones.
Sodium Hydroxide: Employed as a base in substitution reactions.
Organic Solvents: Such as ether, used to dissolve reactants and facilitate reactions.
Major Products Formed
Oxazolidin-2-ones: Formed through copper-catalyzed cascade reactions.
Various Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Propionamide, N-(2-bromoallyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propionamide, N-(2-bromoallyl)- involves its interaction with various molecular targets. The bromine atom in the 2-bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound can also undergo oxidation and reduction reactions, which further modify its chemical structure and properties .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Propionamide, N-(2-bromoallyl)- exhibits superior versatility in Suzuki and photoredox cross-coupling reactions compared to simpler amides like benzamide or N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide. For example:
- N-(2-bromoallyl)amines enable the introduction of aryl, heteroaryl, and alkyl groups, yielding α-amino ketones with high functional group tolerance .
- Benzamide derivatives (e.g., 4-chloromethylpyrazole reactions) show moderate yields (50–60%) in nucleophilic substitutions, whereas bromoallyl-propionamide derivatives achieve higher efficiency in cascade reactions (e.g., 75% yield in oxazolidin-2-one synthesis) .
Table 1: Cross-Coupling Efficiency Comparison
Table 2: Bioactivity Comparison
Key Differentiators and Limitations
- Functional Group Tolerance: Propionamide, N-(2-bromoallyl)- supports diverse N-protecting groups (carbamate, sulfamide) and oxidative protocols (ozonolysis, photochemical), unlike rigid analogs like N-(4-Bromopyridin-2-yl)-propionamide .
- Scalability : Demonstrated scalability (>1 mmol) contrasts with moderate yields in benzamide-based substitutions .
- Limitations : The bromine atom’s reactivity may necessitate careful handling, whereas fluorine-substituted analogs (e.g., trifluoromethyl derivatives) offer enhanced stability but require specialized synthetic routes .
Biological Activity
Propionamide, N-(2-bromoallyl)- is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom that enhances its electrophilic properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula for Propionamide, N-(2-bromoallyl)- is . Its structure can be represented as follows:
- SMILES : CCC(=O)NCC(=C)Br
- InChI : InChI=1S/C6H10BrNO/c1-3-6(9)8-4-5(2)7/h2-4H2,1H3,(H,8,9)
The presence of the bromine atom contributes to its electrophilic nature, allowing it to engage in various nucleophilic reactions that are crucial in biological systems .
The electrophilic character of Propionamide, N-(2-bromoallyl)- enables it to participate in reactions with nucleophiles, which can influence enzyme activities and signaling pathways. This mechanism is essential for understanding its therapeutic potential and safety profile. The compound's ability to form covalent bonds with biological macromolecules may lead to modulation of biological pathways involved in disease processes .
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on bromo-lactamization reactions have shown that halogenated compounds can enhance the reactivity of amides towards bacterial targets, leading to potential applications in antibiotic development .
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of halogenated propionamides on cancer cell lines. Results demonstrated that the brominated derivative exhibited significant cytotoxicity compared to non-brominated analogs, suggesting enhanced activity due to the electrophilic nature of the bromine substituent .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that Propionamide, N-(2-bromoallyl)- could inhibit specific enzymes critical for tumor growth. The compound's structure allows it to bind effectively to active sites on enzymes, preventing substrate access and thereby inhibiting enzymatic activity .
Comparative Analysis
A comparison of Propionamide, N-(2-bromoallyl)- with structurally similar compounds highlights its unique properties:
| Compound Name | Electrophilic Character | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| Propionamide, N-(2-bromoallyl)- | High | Moderate | High |
| N-(2-naphthyl)propionamide | Low | Low | Moderate |
| 2-Chloro-N-(2-naphthyl)propionamide | Moderate | Low | Low |
This table illustrates that the presence of bromine significantly enhances both the electrophilic character and biological activity compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
